(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

Overview

Description

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom. The presence of both hydroxyl and carboxyl functional groups makes it a versatile intermediate in various chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of pyrrolidine-2,3-dione using chiral catalysts. This method ensures the selective formation of the desired stereoisomer. Another method includes the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the other untouched.

Industrial Production Methods

On an industrial scale, the production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound in high yields through metabolic pathways that incorporate the necessary precursors and enzymes.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrrolidine-2,3-dione, while reduction of the carboxyl group can produce 3-hydroxypyrrolidine.

Scientific Research Applications

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor in the biosynthesis of various natural products and secondary metabolites.

Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition and as a scaffold for drug design.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydroxyl and carboxyl groups play crucial roles in binding to active sites and influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

(2R,3S)-isocitric acid: Another chiral compound with similar functional groups but a different ring structure.

Threonine: An amino acid with a similar hydroxyl and carboxyl group arrangement but a different overall structure.

Proline: A structurally related amino acid with a pyrrolidine ring but lacking the hydroxyl group.

Uniqueness

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its role as a versatile intermediate in various biosynthetic pathways highlight its importance in both research and industrial applications.

Biological Activity

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrrolidine ring with hydroxyl and carboxyl functional groups, which contribute to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

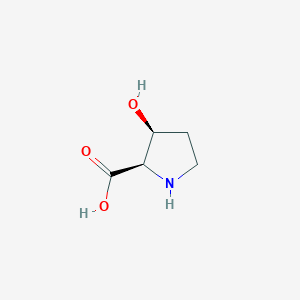

The chemical structure of this compound can be represented as follows:

This compound exhibits the following key properties:

| Property | Value |

|---|---|

| Molecular Weight | 145.13 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in water |

| Stereochemistry | Chiral (2R,3S configuration) |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and ionic interactions facilitated by its hydroxyl and carboxyl groups. These interactions can modulate various biological processes, including enzyme activity and receptor signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate access.

- Receptor Modulation : It may also influence receptor activity, potentially acting as an agonist or antagonist depending on the target receptor's nature.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Neuroprotective Effects : It has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.

- Anticancer Potential : Some studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

- Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of this compound resulted in reduced neuronal death and improved motor function compared to control groups.

Comparison with Related Compounds

The unique structure of this compound distinguishes it from other similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (2R,3S)-isocitric acid | Similar functional groups | Antioxidant properties |

| Threonine | Hydroxyl and carboxyl groups | Essential amino acid |

| Proline | Pyrrolidine ring without hydroxyl | Role in protein structure |

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of this compound:

- Synthetic Methods : Various synthetic routes have been developed to produce this compound with high optical purity. These methods emphasize the importance of stereochemistry in achieving desired biological activities.

- Pharmacological Studies : Ongoing research aims to elucidate the detailed mechanisms underlying its biological effects and to explore potential therapeutic applications in drug development.

Properties

IUPAC Name |

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4298-08-2 | |

| Record name | 3-Hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 °C | |

| Record name | 3-Hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.